molecular formula C14H14ClNO2S B10973537 3-chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide

3-chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B10973537
M. Wt: 295.8 g/mol
InChI Key: KSAJJQWSDYRHJO-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-(4-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-N-(4-methylphenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and their derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

3-Chloro-2-methyl-N-(4-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly sulfonamide-based antibiotics.

    Biological Studies: It is used in studies to understand the mechanism of action of sulfonamide drugs and their interactions with biological targets.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(4-methylphenyl)benzene-1-sulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different substitution pattern.

    Sulfamethoxazole: A more complex sulfonamide with additional functional groups that enhance its antibacterial activity.

    Sulfadiazine: Another sulfonamide with a different substitution pattern and spectrum of activity.

Uniqueness

3-Chloro-2-methyl-N-(4-methylphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the benzene ring enhances its lipophilicity and potentially its ability to penetrate bacterial cell membranes.

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

3-chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-10-6-8-12(9-7-10)16-19(17,18)14-5-3-4-13(15)11(14)2/h3-9,16H,1-2H3

InChI Key

KSAJJQWSDYRHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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